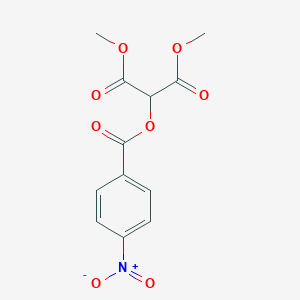![molecular formula C16H20N4O2S B296131 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses a sulfanyl group and an acetamide moiety.
作用機序
The mechanism of action of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. Additionally, it can modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has been found to have significant biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells. Additionally, this compound has been found to possess antibacterial and antifungal activity, indicating its potential as a therapeutic agent against infectious diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide in lab experiments is its potent anticancer activity. This compound can inhibit the growth and proliferation of cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity, as it can affect normal cells as well as cancer cells. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide. One potential direction is the development of new anticancer therapies based on this compound. Further studies are needed to determine the optimal dosage, administration route, and combination with other drugs for the treatment of different types of cancer. Another potential direction is the investigation of this compound's potential use as an antibacterial and antifungal agent. It is also important to elucidate the mechanism of action of this compound and its effects on normal cells to determine its potential toxicity and side effects. Overall, the research on 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has significant potential for the development of new therapeutic agents for the treatment of cancer and infectious diseases.
合成法
The synthesis of 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide can be achieved through the reaction of 2-chloro-N,N-diethylacetamide with 6-amino-4-oxo-5-phenyl-1,4-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine. The reaction proceeds through the displacement of the chlorine atom by the thiol group, followed by the addition of the resulting intermediate to the pyrimidine ring.
科学的研究の応用
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess significant anticancer activity, as it can inhibit the growth and proliferation of cancer cells. It has also been investigated for its potential use as an antibacterial and antifungal agent, as well as a modulator of the immune system.
特性
分子式 |
C16H20N4O2S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C16H20N4O2S/c1-3-20(4-2)12(21)10-23-16-18-14(17)13(15(22)19-16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,17,18,19,22) |
InChIキー |
HPIIISBXLCCSDI-UHFFFAOYSA-N |
異性体SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)C(=O)CSC1=NC(=O)C(=C(N1)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)



![Dimethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296066.png)
![N-{5-[1,3-dithiolan-2-ylidene(phenyl)methyl]-3H-1,2-dithiol-3-ylidene}-N-phenylamine](/img/structure/B296070.png)
![Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296072.png)